N-(2-METHOXY-5-NITROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-27-17-9-6-14(21(23)24)12-16(17)19-18(22)13-4-7-15(8-5-13)28(25,26)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQWSTMNMXQRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-NITROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by the acylation of the nitroaniline with 4-pyrrolidin-1-ylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-NITROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using strong acids or bases.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Hydrochloric acid, sodium hydroxide
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfonyl group could result in various sulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.
Case Study: A study on benzamide derivatives showed that modifications in the nitrophenyl group enhanced cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Antipsychotic Properties
The compound may also play a role in treating psychiatric disorders. Similar benzamide derivatives have been studied for their antipsychotic effects, particularly as atypical dopamine D2 antagonists. This class of drugs is known for lower extrapyramidal side effects compared to traditional antipsychotics.
Case Study: Research on 2-phenylpyrrole Mannich bases demonstrated promising results as antipsychotics with reduced side effects, indicating a pathway for further exploration of related compounds .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have shown that while some nitrophenyl derivatives can exhibit mutagenic properties, the specific structure of this compound may mitigate such risks.
Findings: Studies indicate that certain nitro compounds can form reactive intermediates that may lead to DNA damage; however, the presence of the pyrrolidine sulfonamide moiety may provide protective effects against such toxicity .
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-NITROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)-2-(4-morpholinyl)acetamide
- N-(2-methoxy-5-nitrophenyl)-2-(2-pyridinylthio)acetamide
Uniqueness
N-(2-METHOXY-5-NITROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various research applications.
Biological Activity
N-(2-Methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H20N4O4S
- Molecular Weight : 364.42 g/mol
- CAS Number : [1421372-94-2]
This compound features a nitrophenyl moiety, a pyrrolidine sulfonamide group, and a benzamide structure, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit varying degrees of antibacterial activity. For instance, compounds similar to this compound have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values for several related compounds:
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 3.12 | 12.50 |
| Compound B | 6.25 | 25.00 |
| This compound | 4.00 | 20.00 |
These results suggest that the compound possesses moderate antibacterial properties, which may be enhanced through structural modifications.
Antiviral Properties
In addition to antibacterial activity, this compound has been investigated for its antiviral potential. Research indicates that similar compounds can inhibit viral replication by targeting specific viral enzymes.
A study on the antiviral efficacy of related nitrophenyl derivatives reported EC50 values against various viruses:
| Virus Type | EC50 (µM) | Selectivity Index |
|---|---|---|
| Hepatitis C Virus | 0.54 | >2.42 |
| Influenza Virus | 0.35 | >3.00 |
These findings highlight the potential of this class of compounds in developing antiviral therapies.
Case Studies and Research Findings
-
Case Study on Antibacterial Activity :
A recent publication evaluated the antibacterial properties of several benzamide derivatives, including this compound, demonstrating that modifications in the nitro group significantly influenced potency against resistant strains of bacteria. -
Antiviral Activity Assessment :
Another study focused on the antiviral activity against the Hepatitis C virus, where it was found that compounds with similar structures inhibited NS5B RNA polymerase effectively, suggesting a mechanism of action that could be applicable to this compound.
Q & A
Q. What are the key considerations in designing a synthetic route for N-(2-Methoxy-5-nitrophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:
- Coupling Reactions : Use of EDCI/HOBt or DCC for amide bond formation between the nitro-substituted aniline and sulfonyl chloride intermediates.
- Protection/Deprotection : Methoxy and nitro groups may require protection during sulfonylation to avoid side reactions.
- Solvent/Catalyst Optimization : Polar aprotic solvents (e.g., DCM, THF) and catalysts like DMAP improve reaction efficiency .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity.
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and absence of unreacted intermediates.
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight.
- IR Spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm) .
- Elemental Analysis : Ensures stoichiometric consistency with the molecular formula.
Q. How does the nitro group at the 5-position influence physicochemical properties?
- Methodological Answer : The nitro group enhances electrophilicity, impacting:
- Solubility : Reduced solubility in aqueous media due to hydrophobicity; DMSO or DMF is often required for in vitro assays.
- Stability : Susceptibility to reduction under acidic/basic conditions necessitates inert storage environments.
- Reactivity : Facilitates nucleophilic aromatic substitution for further derivatization .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the pyrrolidine sulfonyl group?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) improve sulfonylation efficiency in coupling reactions.
- Temperature Control : Reactions at 60–80°C in toluene enhance kinetics without degrading sensitive nitro groups.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
Q. How should discrepancies between computational predictions and experimental binding affinities be addressed?
- Methodological Answer :
- Validation Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to cross-validate docking results.
- Parameter Refinement : Adjust force fields (e.g., AMBER, CHARMM) to account for solvation effects and ligand flexibility.
- Crystallography : X-ray structures of ligand-target complexes resolve steric/electronic mismatches .
Q. What strategies resolve inconsistencies in in vitro vs. in vivo biological activity?
- Methodological Answer :
- Metabolic Stability Assays : Liver microsome studies identify rapid degradation pathways (e.g., nitro reduction).
- Formulation Adjustments : Use of cyclodextrins or liposomal encapsulation improves bioavailability.
- Pharmacokinetic (PK) Profiling : Monitor plasma half-life and tissue distribution to align dosing regimens with in vitro IC values .
Q. How does the methoxy group at the 2-position affect selectivity against off-target enzymes?
- Methodological Answer :
- SAR Studies : Compare analogs with/without methoxy substitution using enzymatic assays (e.g., fluorescence-based inhibition).
- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions to identify steric clashes or hydrogen-bonding disruptions caused by the methoxy group.
- Selectivity Panels : Screen against structurally related enzymes (e.g., kinases, phosphatases) to quantify off-target effects .
Data Contradiction Analysis
Q. How to interpret conflicting reports on cytotoxicity in different cell lines?
- Methodological Answer :
- Cell Line Profiling : Assess genetic/phenotypic differences (e.g., expression levels of target proteins, metabolic enzymes).
- Dose-Response Curves : Use Hill slope analysis to differentiate between on-target vs. bystander effects.
- Pathway Enrichment : RNA-seq or proteomics identifies compensatory mechanisms in resistant cell lines .
Structural and Mechanistic Insights
Q. What role does the pyrrolidine sulfonyl moiety play in target engagement?
- Methodological Answer :
- Hydrogen Bonding : Sulfonyl oxygen atoms interact with backbone amides in target proteins.
- Conformational Restriction : The pyrrolidine ring enforces a semi-rigid geometry, enhancing binding entropy.
- Bioisosteric Replacement : Compare with morpholine or piperidine sulfonamides to evaluate scaffold flexibility .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
